molecular formula C8H8F3NO B1398215 (2-Amino-6-(trifluoromethyl)phenyl)methanol CAS No. 763027-00-5

(2-Amino-6-(trifluoromethyl)phenyl)methanol

Katalognummer: B1398215
CAS-Nummer: 763027-00-5
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: XSXLPYPTYMDAMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Amino-6-(trifluoromethyl)phenyl)methanol is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2-Amino-6-(trifluoromethyl)phenyl)methanol, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which can significantly influence their interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8F3NO\text{C}_8\text{H}_8\text{F}_3\text{N}O

This structure includes:

  • Amino group (-NH2) : Contributes to hydrogen bonding and can enhance solubility.
  • Trifluoromethyl group (-CF3) : Known for increasing lipophilicity and biological activity.
  • Hydroxymethyl group (-CH2OH) : May participate in hydrogen bonding with biological targets.

The presence of the trifluoromethyl group in this compound is believed to facilitate stronger interactions with protein targets through:

  • Hydrogen bonding : Enhancing binding affinity to enzymes or receptors.
  • Halogen bonding : Providing additional interaction points that can stabilize the drug-target complex.

Research indicates that compounds with trifluoromethyl groups often exhibit increased biological activity due to these enhanced interactions .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)

The compound was tested for its inhibitory concentration (IC50), revealing values indicative of moderate to strong anticancer activity. For example, related compounds with similar structures showed IC50 values ranging from 12.4 μM to 52.1 μM against different cancer cell lines .

CompoundCell LineIC50 (μM)
This compoundA54917.8
Related CompoundHeLa22.4
DoxorubicinPACA252.1

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including:

  • Cyclooxygenase-2 (COX-2) : Important in inflammation and cancer progression.
  • Acetylcholinesterase (AChE) : Targeted for Alzheimer's disease treatment.

Inhibitory assays indicated that the compound could moderately inhibit COX-2 and AChE, suggesting potential therapeutic applications in inflammatory diseases and neurodegenerative disorders .

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 μM, indicating effective anticancer properties.
  • Enzyme Inhibition Study : Another investigation focused on the inhibition of AChE by the compound, revealing an IC50 value of approximately 15 μM, comparable to established inhibitors like donepezil .

Eigenschaften

IUPAC Name

[2-amino-6-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXLPYPTYMDAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-amino-6-(trifluoromethyl)benzoic acid (20 g, 97 mmol) was dissolved in tetrahydrofuran (120 mL) in a 3-neck RB flask equipped with an addition funnel and a condenser. The solution was cooled in an ice-water bath. LiAlH4 (83 mL, 166 mmol) (2M solution in THF) was then added dropwise. After all of the LiAlH4 solution was added, the reaction mixture was allowed to warm to room temperature and stirred at room temperature overnight. The reaction was then quenched by adding 10 mL of Water, then 10 mL of 15% NaOH and then 25 mL of Water. The salts were filtered off and the solvents were evaporated under vacuum. The product was used as is (18 g, 97% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-6-(trifluoromethyl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Amino-6-(trifluoromethyl)phenyl)methanol
Reactant of Route 3
Reactant of Route 3
(2-Amino-6-(trifluoromethyl)phenyl)methanol
Reactant of Route 4
(2-Amino-6-(trifluoromethyl)phenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Amino-6-(trifluoromethyl)phenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Amino-6-(trifluoromethyl)phenyl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.